BenchChemオンラインストアへようこそ!

PF429242 dihydrochloride

S1P Protease SREBP Lipid Metabolism

PF429242 dihydrochloride is the only commercially available, well‑characterized small‑molecule S1P inhibitor with validated in‑vivo target engagement and a defined cryo‑EM binding pose. It is a cell‑permeable, reversible, competitive inhibitor of SREBP site‑1 protease (IC50 170–175 nM) that shows minimal off‑target activity against eight serine proteases at ≤100 µM. This compound suppresses cholesterol synthesis (IC50 0.5 µM) and HMG‑CoA synthase expression (EC50 0.3 µM), reduces arenavirus GPC processing and DENV2 yields, and down‑regulates hepatic SREBP target genes in mice. The high‑resolution cryo‑EM structure of the S1P/SPRING/PF429242 complex makes it the ideal ligand for structure‑based drug design. Procure this essential chemical probe to dissect SREBP‑specific biology with confidence.

Molecular Formula C25H37Cl2N3O2
Molecular Weight 482.5
CAS No. 2248666-66-0
Cat. No. B3026396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF429242 dihydrochloride
CAS2248666-66-0
Molecular FormulaC25H37Cl2N3O2
Molecular Weight482.5
Structural Identifiers
SMILESCCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl
InChIInChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1
InChIKeyGSUZWFZKTIOWTI-MQWQBNKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF429242 dihydrochloride (CAS 2248666-66-0): A Competitive S1P Inhibitor for SREBP Pathway Research


PF429242 dihydrochloride is a cell-permeable, reversible, and competitive inhibitor of sterol regulatory element-binding protein (SREBP) site 1 protease (S1P), also known as Subtilisin kexin isozyme-1 (SKI-1) or MBTPS1, with an IC50 of 170–175 nM [1]. It was developed by Pfizer as a hypolipidemic agent from a high-throughput screening campaign and is characterized by its aminopyrrolidineamide scaffold [2]. The compound disrupts SREBP processing, thereby suppressing the expression of target genes involved in cholesterol and fatty acid synthesis, and it has demonstrated antiviral activity against several enveloped viruses [1].

PF429242 dihydrochloride: Why Alternative S1P-Targeting Compounds Cannot Substitute


S1P is a critical enzyme in the SREBP activation cascade, but its inhibition can be achieved through different modalities, including active-site directed small molecules (PF429242) versus upstream S1P receptor modulators (e.g., Fingolimod) or downstream S1P lyase inhibitors (e.g., S1PL-IN-31). PF429242 is distinguished by its competitive binding to the S1P catalytic site [1] and its high selectivity profile, showing minimal off-target inhibition against a panel of eight serine proteases at concentrations up to 100 µM [2]. In contrast, many alternative compounds either target different nodes in the sphingolipid pathway or lack this narrow selectivity window, rendering them unsuitable for dissecting SREBP-specific biology. The quantitative evidence below demonstrates that PF429242 is the only well-characterized, commercially available, small-molecule S1P inhibitor with validated in vivo target engagement and a defined structural binding mechanism, making it the essential tool for this pathway.

PF429242 dihydrochloride: Head-to-Head Quantitative Evidence for Procurement Decisions


S1P Potency and Selectivity: PF429242 vs. S1P Lyase Inhibitor S1PL-IN-31

PF429242 dihydrochloride inhibits the S1P protease with an IC50 of 170–175 nM, as measured in a biochemical assay using human recombinant S1P [1]. This potency is comparable to the reported S1P lyase inhibitor S1PL-IN-31 (IC50 = 210 nM) , but the target is distinct, highlighting the need for specific tool selection based on experimental design.

S1P Protease SREBP Lipid Metabolism

Selectivity Profile: PF429242 vs. Broad-Spectrum Serine Protease Inhibitors

PF429242 dihydrochloride demonstrates high selectivity for S1P over a panel of eight serine proteases. At concentrations up to 100 µM, it shows no significant inhibition of trypsin, elastase, proteinase K, plasmin, kallikrein, factor XIa, thrombin, or furin [1]. This contrasts with many broad-spectrum serine protease inhibitors that would confound experimental interpretation. Only modest inhibition is observed for urokinase (IC50 = 50 µM) and factor Xa (IC50 = 100 µM) [1].

Protease Selectivity Off-Target S1P

Functional Cellular Efficacy: Inhibition of Cholesterol Synthesis in CHO Cells

In a cell-based functional assay using Chinese hamster ovary (CHO) cells, PF429242 dihydrochloride inhibits the rate of cholesterol synthesis with an IC50 of 0.53 µM [1]. This cellular potency aligns with its biochemical IC50 and provides a direct functional correlate for S1P inhibition. This metric is essential for validating the compound's ability to penetrate cells and engage the SREBP pathway in a living system.

Cholesterol Synthesis SREBP Cell-Based Assay

In Vivo Target Engagement: Suppression of Hepatic HMG-CoA Synthase Gene Expression

In male CD1 mice treated with PF429242 (10 mg/kg or 30 mg/kg i.p., q6h for 24h), hepatic expression of the SREBP target gene HMG-CoA synthase was reduced [1]. This in vivo suppression of a key cholesterol synthesis gene demonstrates that PF429242 can achieve target engagement in a whole-animal model, a significant advantage over compounds with only in vitro activity.

In Vivo Efficacy SREBP Lipogenesis

Structural Basis of Inhibition: PF429242 Binding Mode Revealed by Cryo-EM

A recent 2025 cryo-EM structure of the S1P/SPRING complex bound to PF429242 revealed that the inhibitor occupies the same pocket that recognizes the substrate's conserved P4 Arg [1]. This atomic-level detail provides a structural rationale for PF429242's competitive mechanism and offers a roadmap for rational design of improved inhibitors. This structural information is unique among S1P inhibitors and provides a validated binding model for computational chemistry and drug discovery efforts.

Structural Biology S1P Inhibitor Design

Antiviral Activity: Potent Inhibition of LCMV and LASV Glycoprotein Processing

PF429242 dihydrochloride efficiently prevents the processing of glycoprotein precursor (GPC) from lymphocytic choriomeningitis virus (LCMV) and Lassa virus (LASV) in cell culture, correlating with potent antiviral activity [1]. At a concentration of 30 µM, it significantly suppresses infectious viral titers and viral RNA copies in cell culture fluids [2]. This antiviral activity is a direct consequence of host S1P inhibition, distinguishing PF429242 from direct-acting antiviral agents and highlighting its unique mechanism of action.

Antiviral Arenavirus S1P

PF429242 dihydrochloride: Recommended Research Applications Based on Quantitative Evidence


Dissecting SREBP-Dependent Lipid Metabolism in Hepatocytes

Researchers can use PF429242 to probe SREBP signaling in hepatic cell lines such as HepG2. The compound's inhibition of cholesterol synthesis (IC50 = 0.5 µM) and HMG-CoA synthase expression (EC50 = 0.3 µM) provides a robust readout for studying lipid dysregulation and screening for new hypolipidemic agents [1].

Host-Targeted Antiviral Studies Against Arenaviruses and Dengue Virus

Given its potent suppression of arenavirus GPC processing and reduction of DENV2 yields in multiple cell lines, PF429242 serves as an essential chemical probe for investigating host S1P as an antiviral target [2].

In Vivo Validation of S1P Inhibition in Murine Models of Metabolic Syndrome

The demonstrated in vivo suppression of hepatic HMG-CoA synthase gene expression in mice supports the use of PF429242 in preclinical studies of obesity, diabetes, and dyslipidemia, enabling correlation between S1P inhibition and metabolic outcomes [1].

Structural and Computational Studies of S1P Inhibition

The availability of a high-resolution cryo-EM structure of the S1P/SPRING/PF429242 complex makes PF429242 the ideal ligand for structure-based drug design, molecular docking studies, and understanding substrate recognition by S1P [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF429242 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.